3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one
Description
Properties
CAS No. |
121996-96-1 |
|---|---|
Molecular Formula |
C16H10N2O2S |
Molecular Weight |
294.33 |
IUPAC Name |
3-phenyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H10N2O2S/c19-15-14-13(11-8-4-5-9-12(11)20-14)17-16(21)18(15)10-6-2-1-3-7-10/h1-9H,(H,17,21) |
InChI Key |
QBIYLKSPXQONML-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired product . The reaction conditions are mild, and the process can be executed on a gram scale with high yields.
Chemical Reactions Analysis
3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance:
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed promising results against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 15.0 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University investigated the effects of 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed increased apoptosis rates, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Antimicrobial Agents, the compound was tested against multidrug-resistant strains of Staphylococcus aureus. The researchers reported that the compound inhibited bacterial growth effectively and proposed further investigation into its mechanism of action to develop novel antibiotics.
Mechanism of Action
The mechanism of action of 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzofuropyrimidinone Core
2.1.1. Substituents at Position 3
3-(3-Methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one (C₁₇H₁₂N₂O₂S, MW 308.36 g/mol):
The methyl group on the phenyl ring increases hydrophobicity compared to the unsubstituted phenyl in the target compound. This modification may enhance membrane permeability but reduce solubility .
2.1.2. Substituents at Position 2
- 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one (C₁₉H₁₂N₂O₃, MW 316.31 g/mol):
Replacement of the sulfanylidene group with a propynyloxy moiety reduces electrophilicity and introduces alkyne functionality, which may enable click chemistry modifications .
Fused Ring Modifications: Benzofuro vs. Benzothieno vs. Thieno Scaffolds
- Benzothieno[3,2-d]pyrimidin-4-one Derivatives (e.g., 2-(4-tert-butylphenyl)-3H-benzothieno[3,2-d]pyrimidin-4-one): Replacing the benzofuran oxygen with sulfur (benzothieno) increases electron-deficient character, enhancing interactions with aromatic residues in enzymes like tankyrase (TNKS). This derivative exhibits IC₅₀ = 21 nM against TNKS1, highlighting the scaffold’s role in kinase inhibition .
- This compound serves as a precursor for antiviral agents .
Biological Activity
3-Phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one is a synthetic compound that belongs to the class of benzofurans and pyrimidines. Its molecular formula is C16H10N2O2S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparisons with similar compounds.
| Property | Value |
|---|---|
| CAS No. | 121996-96-1 |
| Molecular Formula | C16H10N2O2S |
| Molecular Weight | 294.33 g/mol |
| IUPAC Name | 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one |
| Solubility | Not available |
Synthesis
The synthesis of 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate. The reaction occurs at temperatures between 40–50 °C, yielding intermediates that are further processed to obtain the final product .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and modulate cellular signaling pathways. The compound's mechanism includes:
- Enzyme Inhibition : It can bind to active or allosteric sites on enzymes, thereby inhibiting their activity.
- Receptor Interaction : The compound may interact with cellular receptors involved in inflammation and proliferation, influencing pathways critical for disease progression.
Biological Activities
Research has indicated several potential therapeutic applications for 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one:
Anticancer Activity
Studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, molecular docking studies have shown that it can effectively bind to targets involved in tumor growth regulation .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly through its ability to inhibit cyclooxygenase (COX) enzymes. A related study found that derivatives of similar structures demonstrated significant COX-2 inhibitory activity, suggesting that 3-phenyl-2-sulfanylidene derivatives might exhibit comparable effects .
Case Studies and Research Findings
- Inhibition Studies : A study evaluating COX inhibitors found that certain derivatives exhibited up to 47.1% inhibition at a concentration of 20 μM, indicating potential for anti-inflammatory applications .
- Anticancer Efficacy : Another research effort demonstrated that related compounds could inhibit tumor growth in MCF-7 breast cancer models by inducing apoptosis and suppressing cell cycle progression .
- Comparative Analysis : When compared to other similar compounds like 3-(3-methylphenyl)-2-sulfanylidene derivatives, variations in substitution patterns significantly influenced biological activity, highlighting the importance of structural modifications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one, and how can yield be improved?
- Methodological Answer : The synthesis of benzofuropyrimidinone derivatives often involves cyclocondensation of substituted benzofuran precursors with thiourea or thioamide derivatives under acidic or basic conditions. For example, in analogous thieno[3,2-d]pyrimidin-4-one syntheses, intermediates are functionalized via Suzuki coupling or electrophilic substitution to introduce aryl/heteroaryl groups . Optimization of reaction time, temperature (e.g., reflux in ethanol at 80°C), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of benzofuran to thiourea) can improve yields. Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for isolating the sulfanylidene product .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for related pyrimidinone derivatives . Complementary techniques include:
- NMR : H and C NMR to verify aromatic protons (δ 7.0–8.5 ppm) and sulfanylidene-related shifts (e.g., thiocarbonyl at δ 160–180 ppm in C).
- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H] or [M–H]).
- IR : Absorption bands at ~1680 cm for C=S stretching .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for benzofuropyrimidinone derivatives?
- Methodological Answer : Discrepancies in SAR often arise from substituent positioning and electronic effects. For example:
- Electron-withdrawing groups (e.g., 4-Cl on phenyl rings) enhance bioactivity by increasing electrophilicity at the pyrimidinone core, as seen in thieno[3,2-d]pyrimidin-4-one analogs .
- Steric hindrance : Bulky groups (e.g., diisopropylamino) may reduce binding affinity. Use molecular docking (e.g., AutoDock Vina) to validate interactions with target proteins .
- Statistical validation : Apply multivariate analysis (e.g., PCA or PLS) to isolate key variables driving activity .
Q. How does the sulfanylidene group influence the compound’s mechanism of action in biological systems?
- Methodological Answer : The sulfanylidene (C=S) group enhances hydrogen bonding with target proteins (e.g., peroxidases or kinases) and modulates redox activity. For example:
- Enzyme inhibition : In immucillin analogs, the C=S group mimics transition states in enzymatic reactions (e.g., purine nucleoside phosphorylase inhibition) .
- Computational modeling : Fragment Molecular Orbital (FMO) analysis (as applied to SARS-CoV-2 proteins) can quantify interaction energies between the sulfanylidene moiety and binding pockets .
Q. What experimental approaches validate target engagement in cellular assays?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins in the presence of the compound.
- Knockdown/knockout models : CRISPR/Cas9-mediated gene editing to confirm loss of activity in target-deficient cells.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in pharmacological assays?
- Methodological Answer :
- Standardization : Use HPLC (≥95% purity) and NMR to ensure compound consistency.
- Positive controls : Include reference inhibitors (e.g., verdiperstat for peroxidase assays) to normalize inter-assay variability .
- Replicate experiments : Perform triplicate measurements with independent syntheses to assess reproducibility .
Safety and Handling
Q. What safety protocols are recommended for handling sulfanylidene-containing compounds?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
